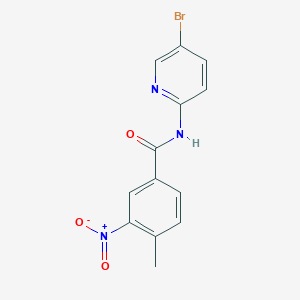

![molecular formula C20H18N4O5S B2487116 N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 941982-71-4](/img/structure/B2487116.png)

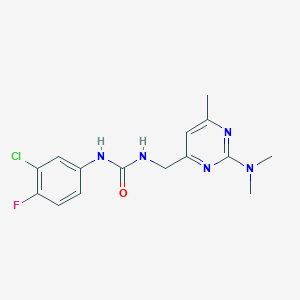

N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds within the benzo[e][1,2,4]thiadiazine class, including derivatives of 2H-1,2,4-benzothiadiazine 1,1-dioxides, have garnered attention due to their diverse chemical reactions and potential biological activities. These compounds exhibit a range of pharmacological properties and serve as catalysts or intermediates in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related benzo[e][1,2,4]thiadiazine derivatives often involves multi-component reactions (MCRs), utilizing efficient and environmentally friendly conditions. For instance, the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives from 2H-benzo[e][1,2,4]thiadiazine sulfonamide dioxides has been demonstrated under aqueous media, highlighting the adaptability of these compounds in green chemistry protocols (Khazaei et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of benzo[e][1,2,4]thiadiazine derivatives have been characterized through X-ray crystallography, revealing intricate hydrogen bonding patterns and stabilization mechanisms. These studies provide a foundation for understanding the structural dynamics and interaction potential of these molecules (Etsè et al., 2019).

Chemical Reactions and Properties

Benzo[e][1,2,4]thiadiazine derivatives participate in various chemical reactions, including cycloadditions, ring expansions, and oxidative cyclizations. These reactions are pivotal for the synthesis of novel compounds with potential biological activities. For example, molecular iodine has been used to facilitate oxidative cyclization reactions, leading to the formation of benzimidazoles, benzothiazoles, and benzyl-phenyl benzo[e][1,2,4]thiadiazines (Naresh et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

In(OTf)3-Catalyzed Synthesis : Furan-2-yl(phenyl)methanol derivatives, which share a structural motif with the compound , can undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol in the presence of In(OTf)3 to afford corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. This method demonstrates the compound's potential utility in the synthesis of novel heterocyclic compounds, which could have implications in drug discovery and material sciences (B. Reddy et al., 2012).

Molecular Iodine Promoted Divergent Synthesis : The discovery of new classes of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines highlights the compound's role in facilitating innovative pathways to synthesize benzimidazole and benzothiazole derivatives. This research underscores the compound's versatility in organic synthesis, potentially leading to new pharmaceuticals or materials (Gunaganti Naresh et al., 2014).

Applications in Bio-imaging

Fluorescent Chemosensor Development : A phenoxazine-based chemosensor incorporating a furan-2-carboxamide group demonstrates the structural adaptability of compounds like the one for creating sensitive and selective sensors for metal ions. Such sensors have proven their worth in bio-imaging applications, showcasing the compound's potential in biomedical research (P. Ravichandiran et al., 2020).

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their functional groups .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .

Eigenschaften

IUPAC Name |

N-[4-(furan-2-carbonylamino)phenyl]-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c1-12-4-9-17-15(11-12)23-18(24-30(17,27)28)20(26)22-14-7-5-13(6-8-14)21-19(25)16-3-2-10-29-16/h2-11,18,23-24H,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJXCRVKEBYSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)

![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)

![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)